molecular formula C17H13NO B7772249 (E)-2-(2-(quinolin-2-yl)vinyl)phenol CAS No. 4838-66-8

(E)-2-(2-(quinolin-2-yl)vinyl)phenol

Cat. No. B7772249
CAS RN: 4838-66-8
M. Wt: 247.29 g/mol
InChI Key: NXNDEWNGCMCWMA-ZRDIBKRKSA-N
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Description

Quininib is a styrylquinoline that is trans-2-styrylquinoline in which the the phenyl group has been substituted at position 2 by a hydroxy group. It is an anti-angiogenic compound that exerts a dose-dependent antagonism of the cysteinyl leukotriene pathway, preferentially antagonising cysteinyl leukotriene receptor 1. The major species at pH 7.3 It has a role as an angiogenesis inhibitor. It is a styrylquinoline and a member of phenols. It is functionally related to a trans-2-styrylquinoline. It is a conjugate base of a quininib(1+).

Scientific Research Applications

Anti-Malarial Drug

Quininib shares a similar quinoline core framework with Quinine, a well-known anti-malarial drug . Quinine has been used for the treatment of malaria for almost 400 years . Despite the availability of more efficacious anti-malarial drugs, Quinine remains an important drug due to its effectiveness . This suggests that Quininib may also have potential as an anti-malarial agent.

Treatment for Severe Malaria

Intravenous artesunate is the first-line drug for severe malaria, with Quinine as an alternative . The role of rectal Quinine as pre-referral treatment for severe malaria has not been fully explored, but it remains a promising intervention . Given the structural similarities, Quininib could potentially be explored for similar applications.

Pharmacokinetics in Vulnerable Populations

The pharmacokinetics of Quinine has been studied in children, pregnant women, and elderly populations . These studies aim to identify factors that influence Quinine pharmacokinetics and analyze the relationship between the pharmacokinetics and treatment outcomes . Quininib, due to its structural similarities with Quinine, could be subject to similar pharmacokinetic studies.

Treatment for Complicated Malaria

Quinine is used if artesunate is not available for the treatment of severe malaria, and is always used in combination with an additional agent, such as doxycycline . Quininib could potentially be explored for similar uses in the treatment of complicated malaria.

Therapeutic Agent

The quinoline core framework, which is present in Quininib, has contributed significantly to society through its use as therapeutic agents . This suggests that Quininib may have potential as a therapeutic agent in various medical applications.

Molecular Engineering

Quinoline-based compounds have found applications in molecular engineering . Given the presence of the quinoline core in Quininib, it could potentially be used in molecular engineering applications.

Mechanism of Action

Target of Action

Quininib primarily targets the cysteinyl leukotriene receptor 1 (CysLT 1) . CysLT 1 is a receptor that plays a crucial role in various physiological and pathological processes, including inflammation and cancer. By antagonizing this receptor, Quininib can alter the hallmarks of certain cancers, such as uveal melanoma .

Mode of Action

Quininib interacts with its target, CysLT 1, by acting as an antagonist . This interaction leads to alterations in the cellular processes associated with the receptor, such as inflammation and cell proliferation. The exact molecular interactions between Quininib and CysLT 1 are still under investigation.

Biochemical Pathways

Quininib has been found to modulate the expression of ferroptosis markers in certain cell lines, such as OMM2.5 cells . Ferroptosis is a form of cell death driven by iron-dependent peroxidation of phospholipids. Key markers of this pathway, including Glutathione peroxidase 4 (GPX4), glutamate-cysteine ligase modifier subunit (GCLM), heme oxygenase 1 (HO-1), and 4 hydroxynonenal (4-HNE), are significantly altered by Quininib .

Result of Action

Quininib’s action results in significant molecular and cellular effects. It alters the expression of ferroptosis markers, leading to the induction of ferroptosis in certain cell lines . This can have a profound impact on the survival and proliferation of these cells. In the context of cancer, inducing ferroptosis can potentially inhibit tumor growth and progression.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quininib. For instance, the severity of infection, routes of administration, and nutritional status can impact Quininib’s pharmacokinetics . Understanding these factors is crucial for optimizing the use of Quininib in therapeutic applications.

properties

IUPAC Name

2-[(E)-2-quinolin-2-ylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNDEWNGCMCWMA-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-(quinolin-2-yl)vinyl)phenol

CAS RN

4838-66-8
Record name 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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